molecular formula C17H24F3NO3 B592901 alpha-Pyrrolidinopentiophenone metabolite 1 (trifluoroacetate salt) CAS No. 1797986-63-0

alpha-Pyrrolidinopentiophenone metabolite 1 (trifluoroacetate salt)

Cat. No.: B592901
CAS No.: 1797986-63-0
M. Wt: 347.4
InChI Key: SOWXKGVFWWFGSX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-Pyrrolidinopentiophenone metabolite 1 involves the reduction of the keto group in alpha-Pyrrolidinopentiophenone. The exact synthetic routes and reaction conditions are not widely documented in public literature, but typically, such reductions can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride under controlled conditions .

Industrial Production Methods: Industrial production methods for alpha-Pyrrolidinopentiophenone metabolite 1 are not explicitly detailed in available sources. industrial synthesis would likely involve large-scale reduction processes, followed by purification steps such as recrystallization or chromatography to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: Alpha-Pyrrolidinopentiophenone metabolite 1 can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The exact mechanism of action for alpha-Pyrrolidinopentiophenone metabolite 1 is not well-documented. as a metabolite of alpha-Pyrrolidinopentiophenone, it is likely to interact with similar molecular targets. Alpha-Pyrrolidinopentiophenone acts as a norepinephrine-dopamine reuptake inhibitor, which increases the levels of these neurotransmitters in the brain, leading to stimulant effects . The metabolite may exhibit similar, albeit reduced, activity .

Comparison with Similar Compounds

    Alpha-Pyrrolidinopentiophenone (alpha-PVP): The parent compound, known for its stimulant effects.

    Pyrovalerone: A related stimulant with a similar structure.

    Methylenedioxypyrovalerone (MDPV): Another stimulant with a methylenedioxy group.

Uniqueness: Alpha-Pyrrolidinopentiophenone metabolite 1 is unique due to its specific structural modification (reduction of the keto group), which differentiates it from its parent compound and other analogs. This modification can influence its pharmacological and toxicological properties .

Biological Activity

Alpha-Pyrrolidinopentiophenone (α-PVP) and its metabolites have garnered significant attention in the field of pharmacology due to their potent biological activities, particularly in relation to the central nervous system (CNS). This article focuses on the biological activity of alpha-Pyrrolidinopentiophenone metabolite 1 (trifluoroacetate salt) , summarizing key findings from various studies, including case reports, pharmacological assessments, and metabolic pathways.

Chemical Profile

  • Molecular Formula : C15H23N O · C2F3O2H
  • Molecular Weight : 347.40 g/mol
  • IUPAC Name : 1-phenyl-2-(pyrrolidin-1-yl)pentan-1-ol 2,2,2-trifluoroacetate

Alpha-PVP functions similarly to other stimulants such as cocaine and amphetamines. It primarily exerts its effects by inhibiting the reuptake of neurotransmitters, particularly dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This mechanism is crucial for understanding its stimulant properties and associated risks.

Key Findings:

  • Dopamine Release : Studies have shown that α-PVP significantly increases extracellular dopamine levels in the striatum, which is linked to enhanced locomotor activity in animal models .
  • Receptor Interaction : The stimulant effects are mediated through dopamine D1 and D2 receptors. Antagonists of these receptors can inhibit the locomotor activity induced by α-PVP .

Biological Effects

The biological activity of α-PVP and its metabolites has been extensively studied, revealing several critical effects:

  • Stimulant Effects : In rodents, α-PVP administration resulted in a dose-dependent increase in locomotor activity .
  • Neurotoxicity : The compound has been associated with neurotoxic effects, including acute ischemic strokes in humans following recreational use . This suggests potential long-term neurological damage.

Case Study Overview

A notable case involved a Finnish male who experienced an acute ischemic stroke after injecting α-PVP. The ischemic lesions were localized in critical brain regions, emphasizing the drug's severe implications for cardiovascular health .

Metabolic Pathways

The metabolism of α-PVP involves several pathways that can influence its biological activity:

  • Oxidation and Reduction Reactions : The primary metabolic pathways include oxidation of the pyrrolidine ring and reduction of the ketone group. Variability in these pathways can lead to different metabolic profiles among individuals .
Metabolite PathwayDescription
HydroxylationInvolves the addition of hydroxyl groups, primarily at the 2' position.
Ketone ReductionReduction of the ketone group can lead to altered pharmacological effects.

Behavioral Studies

Research involving behavioral assays has demonstrated that α-PVP induces significant changes in locomotion and overall behavior in both male and female rats:

  • Increased Activity : All tested doses resulted in heightened spontaneous locomotion, with variations based on administration route (inhalation vs. injection) .
  • Comparative Studies : When compared with similar compounds, α-PVP exhibited unique behavioral profiles that could inform future research into synthetic cathinones .

Properties

IUPAC Name

1-phenyl-2-pyrrolidin-1-ylpentan-1-ol;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO.C2HF3O2/c1-2-8-14(16-11-6-7-12-16)15(17)13-9-4-3-5-10-13;3-2(4,5)1(6)7/h3-5,9-10,14-15,17H,2,6-8,11-12H2,1H3;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOWXKGVFWWFGSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(C1=CC=CC=C1)O)N2CCCC2.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
alpha-Pyrrolidinopentiophenone metabolite 1 (trifluoroacetate salt)
Reactant of Route 2
alpha-Pyrrolidinopentiophenone metabolite 1 (trifluoroacetate salt)
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alpha-Pyrrolidinopentiophenone metabolite 1 (trifluoroacetate salt)
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alpha-Pyrrolidinopentiophenone metabolite 1 (trifluoroacetate salt)
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alpha-Pyrrolidinopentiophenone metabolite 1 (trifluoroacetate salt)
Reactant of Route 6
alpha-Pyrrolidinopentiophenone metabolite 1 (trifluoroacetate salt)

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